molecular formula C6H8N2O2 B1334591 1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 6490-42-2

1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1334591
CAS No.: 6490-42-2
M. Wt: 140.14 g/mol
InChI Key: KPLDRYODCDLNHB-UHFFFAOYSA-N
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Description

1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This specific compound is characterized by the presence of an ethyl group at the 1-position and keto groups at the 2 and 4 positions. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Scientific Research Applications

1-ethylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrimidinediones can vary widely depending on their exact structure and the biological target. For example, some pyrimidine derivatives have been studied for their inhibitory activity against various kinases in cancer treatment .

Future Directions

Pyrimidinediones and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The ethyl group at the 1-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydride, NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine-2,4-dione derivatives with additional oxygen functionalities.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different alkyl or aryl groups.

Comparison with Similar Compounds

1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in both DNA and RNA.

Uniqueness

This compound is unique due to the presence of the ethyl group at the 1-position, which can influence its chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

IUPAC Name

1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLDRYODCDLNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400422
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6490-42-2
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLURACIL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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